molecular formula C8H6BrN3S B1268678 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine CAS No. 108656-65-1

5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1268678
CAS RN: 108656-65-1
M. Wt: 256.12 g/mol
InChI Key: GQKBSBAYTFZMIR-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine is an organic compound belonging to the thiadiazol-2-amine class of compounds. It is a colorless solid with a melting point of 86.5 °C and a boiling point of 222.5 °C. It is soluble in water, ethanol, and methanol, and is insoluble in ether, benzene, and chloroform. This compound has applications in scientific research and is used in the synthesis of various compounds.

Scientific Research Applications

Anticancer Activity

This compound has been synthesized and tested for its potential anticancer properties. Studies have shown that certain analogs exhibit significant activity against various cancer cell lines. For instance, one analog demonstrated a 41.25% growth inhibition of the CNS cancer cell line SNB-75 . These findings suggest that derivatives of 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine could be promising candidates for developing new anticancer drugs.

Neurodegenerative Disease Research

The compound has been used in the synthesis of radiotracers like [18F]Anle138b, which target α-synuclein aggregates. These aggregates are associated with Parkinson’s disease and other α-synucleinopathies. The ability to image these aggregates using PET scans can aid in early diagnosis and the development of new therapeutics .

Toxicity Prediction

Toxicity prediction is another important application. Before proceeding to clinical trials, it is vital to understand the toxicological profile of new compounds. 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine and its derivatives are analyzed for their potential toxicity, which is a critical factor in drug development .

properties

IUPAC Name

5-(3-bromophenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3S/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKBSBAYTFZMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267639
Record name 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine

CAS RN

108656-65-1
Record name 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108656-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of thiosemicarbazide (0.493 g, 5.40 mmol, 1.0 equiv) in 6 mL of water at 70° C. is added a solution of 3-bromobenzaldehyde (0.633 ml, 5.40 mmol, 1.0 equiv) in 4.5 mL ethanol. After the precipitate formed, iron(III) chloride hexahydrate (2.92 g, 10.81 mmol, 2.0 equiv) in 6 mL water is added and the mixture is stirred for 2.5 h at 85° C. Upon completion, the mixture is allowed to cool to room temperature and the resulting precipitate is collected by filtration and taken up in 12 mL pyridine. Ice water is then added to the pyridine slurry. The mixture is cooled then filtered to give 5-(3-bromophenyl)-1,3,4-thiadiazol-2-amine (553 mg, 39.9% yield) as a brown solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 7.85-7.88 (m, 1H), 7.67 (d, J=8.22 Hz, 1H), 7.53-7.59 (m, 1H), 7.45 (s, 2H), 7.36 (t, J=8.02 Hz, 1H);
Quantity
0.493 g
Type
reactant
Reaction Step One
Quantity
0.633 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
2.92 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-Bromophenyl)-1,3,4-thiadiazol-2-amine

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